molecular formula C10H12O2S B13209912 1-(1-Methanesulfonylethenyl)-3-methylbenzene

1-(1-Methanesulfonylethenyl)-3-methylbenzene

Cat. No.: B13209912
M. Wt: 196.27 g/mol
InChI Key: QTNCQDDKNVMPHK-UHFFFAOYSA-N
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Description

1-(1-Methanesulfonylethenyl)-3-methylbenzene is an organic compound characterized by the presence of a methanesulfonyl group attached to an ethenyl group, which is further connected to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methanesulfonylethenyl)-3-methylbenzene typically involves the reaction of methanesulfonyl chloride with an appropriate precursor under controlled conditions. One common method includes the reaction of methanesulfonyl chloride with an ethenyl-substituted benzene derivative in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methanesulfonylethenyl)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce methyl-substituted benzene derivatives.

Scientific Research Applications

1-(1-Methanesulfonylethenyl)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1-Methanesulfonylethenyl)-3-methylbenzene exerts its effects involves interactions with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methanesulfonylethenyl)benzaldehyde: Similar structure but with an aldehyde group instead of a methyl group.

    1-Methanesulfonyl-1,2-dihydroquinoline: Contains a quinoline ring instead of a benzene ring.

Uniqueness

The presence of both the methanesulfonyl and ethenyl groups on the benzene ring allows for versatile chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-methyl-3-(1-methylsulfonylethenyl)benzene

InChI

InChI=1S/C10H12O2S/c1-8-5-4-6-10(7-8)9(2)13(3,11)12/h4-7H,2H2,1,3H3

InChI Key

QTNCQDDKNVMPHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=C)S(=O)(=O)C

Origin of Product

United States

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